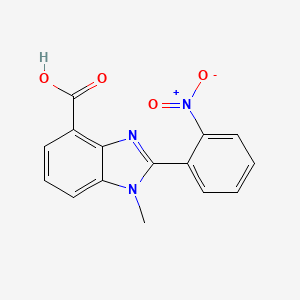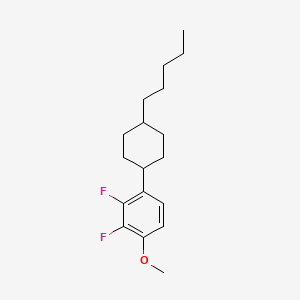![molecular formula C12H17N3 B12592689 2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)- CAS No. 646056-68-0](/img/structure/B12592689.png)
2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diazaspiro[35]nonane, 2-(3-pyridinyl)- is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro junction
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)- typically involves the formation of the spiro junction through cyclization reactions. One common method is the reaction of a suitable diamine with a ketone or aldehyde under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the specific reactants used.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)- involves its interaction with specific molecular targets. The pyridinyl group can bind to metal ions or proteins, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2,7-Diazaspiro[3.5]nonane: Another spiro compound with similar structural features but different substituents.
2,7-Diazaspiro[4.4]nonane: A related compound with a larger spiro ring system.
Uniqueness
2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)- is unique due to the presence of the pyridinyl group, which imparts distinct chemical properties and potential applications. Its ability to participate in various chemical reactions and its potential as a ligand in biochemical assays make it a valuable compound in scientific research.
特性
CAS番号 |
646056-68-0 |
|---|---|
分子式 |
C12H17N3 |
分子量 |
203.28 g/mol |
IUPAC名 |
2-pyridin-3-yl-2,5-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C12H17N3/c1-2-7-14-12(5-1)9-15(10-12)11-4-3-6-13-8-11/h3-4,6,8,14H,1-2,5,7,9-10H2 |
InChIキー |
IPJKRZCSKUYRRI-UHFFFAOYSA-N |
正規SMILES |
C1CCNC2(C1)CN(C2)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide](/img/structure/B12592632.png)
![5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL](/img/structure/B12592644.png)
![4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B12592659.png)



![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12592686.png)
![2-Thia-1-azaspiro[4.5]deca-6,9-dien-8-one, 1-methoxy-, 2,2-dioxide](/img/structure/B12592695.png)
![3-Nitro-5-phenyl-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B12592706.png)
![4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid](/img/structure/B12592709.png)
